molecular formula C23H22O3 B13686383 3-(Benzyloxy)-4-(3-phenylpropoxy)benzaldehyde

3-(Benzyloxy)-4-(3-phenylpropoxy)benzaldehyde

Cat. No.: B13686383
M. Wt: 346.4 g/mol
InChI Key: RQPQOTJOSOTOHF-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-(3-phenylpropoxy)benzaldehyde is a benzaldehyde derivative featuring two aromatic ether substituents: a benzyloxy group (-OCH₂C₆H₅) at the 3-position and a 3-phenylpropoxy group (-OCH₂CH₂CH₂C₆H₅) at the 4-position. This compound serves as a critical intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its aldehyde functionality and steric/electronic modulation by the bulky substituents .

Properties

Molecular Formula

C23H22O3

Molecular Weight

346.4 g/mol

IUPAC Name

3-phenylmethoxy-4-(3-phenylpropoxy)benzaldehyde

InChI

InChI=1S/C23H22O3/c24-17-21-13-14-22(25-15-7-12-19-8-3-1-4-9-19)23(16-21)26-18-20-10-5-2-6-11-20/h1-6,8-11,13-14,16-17H,7,12,15,18H2

InChI Key

RQPQOTJOSOTOHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)C=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-(3-phenylpropoxy)benzaldehyde typically involves the following steps:

    Formation of Benzyloxybenzene: This can be achieved by reacting benzyl alcohol with phenol in the presence of a base such as sodium hydroxide.

    Alkylation: The benzyloxybenzene is then subjected to alkylation with 3-bromopropylbenzene under basic conditions to form 3-(Benzyloxy)-4-(3-phenylpropoxy)benzene.

    Formylation: Finally, the formylation of 3-(Benzyloxy)-4-(3-phenylpropoxy)benzene is carried out using a Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride and dimethylformamide to introduce the aldehyde group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-(3-phenylpropoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy and phenylpropoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-(Benzyloxy)-4-(3-phenylpropoxy)benzoic acid.

    Reduction: 3-(Benzyloxy)-4-(3-phenylpropoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-4-(3-phenylpropoxy)benzaldehyde has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-(3-phenylpropoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the biological context and the specific target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Chain Length Effects

4-(Benzyloxy)-3-phenethoxybenzaldehyde
  • Structure : Benzyloxy (3-position), phenethoxy (4-position).
  • Synthesis : Prepared via sequential alkylation of 3,4-dihydroxybenzaldehyde with benzyl bromide and phenethyl bromide (Cs₂CO₃/DMF, 80°C, 96% yield) .
  • Key Differences: The phenethoxy group (2-phenylethoxy) has a shorter chain than the 3-phenylpropoxy group, leading to reduced lipophilicity and altered crystal packing. The target compound’s longer chain may enhance solubility in non-polar solvents .
3-{3-[4-(Benzyloxy)phenoxy]propoxy}benzaldehyde
  • Structure: Benzyloxy-phenoxypropoxy substituent at the 3-position, aldehyde at the 4-position.
  • Properties : Molecular weight = 362.42 g/mol; stored at 2–8°C due to sensitivity to oxidation .
4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde
  • Structure : Benzyloxy (4-position), methoxy (3-position), nitro (2-position).
  • Applications : Used in synthesizing antiviral agents and heterocycles. The nitro group enhances electrophilicity at the aldehyde, enabling faster Schiff base formation than the target compound .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Reactivity
3-(Benzyloxy)-4-(3-phenylpropoxy)benzaldehyde C₂₃H₂₂O₃ 346.42 Not reported Ethyl acetate, DCM Moderate electrophilicity; participates in aldol condensations and Grignard reactions
4-(Benzyloxy)-3-phenethoxybenzaldehyde C₂₂H₂₀O₃ 332.39 96–100 DMF, ethanol Higher crystallinity due to shorter chain; forms stable hydrates
3-Benzyloxy-4-methoxybenzaldehyde C₁₅H₁₄O₃ 242.27 102–104 Petroleum ether Electron-donating methoxy group reduces aldehyde reactivity
4-(Benzyloxy)benzaldehyde C₁₄H₁₂O₂ 212.24 99–103 Ethanol, acetone Minimal steric hindrance; widely used in crystallography studies

Reactivity and Stability

  • Aldo l Reactions : The target compound’s aldehyde reacts sluggishly with ketones compared to 4-(Benzyloxy)benzaldehyde, likely due to steric hindrance from the 3-phenylpropoxy group .
  • Oxidative Stability : The absence of electron-withdrawing groups (e.g., nitro) in the target compound makes it less prone to oxidation than 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde .
  • Hydrogen Bonding : Unlike 4-(Benzyloxy)benzaldehyde, which forms C–H⋯O interactions in crystals, the target compound’s bulky substituents limit such packing, reducing melting point .

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